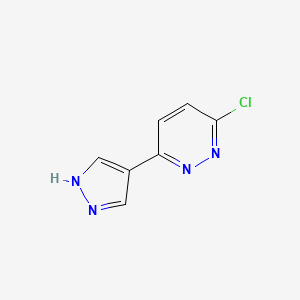
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a pyrazolyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-pyrazole under specific conditions. One common method includes:
Starting Materials: 3-chloropyridazine and 4-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反应分析
Types of Reactions: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 3-amino-6-(1H-pyrazol-4-yl)pyridazine or 3-thio-6-(1H-pyrazol-4-yl)pyridazine can be formed.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and the extent of oxidation or reduction.
科学研究应用
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies involving DNA binding and interaction with biological macromolecules.
作用机制
The mechanism of action of 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine involves its interaction with specific molecular targets:
相似化合物的比较
3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine: Similar in structure but with an iodine atom instead of a hydrogen atom on the pyrazole ring.
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine: Features additional methyl groups on the pyrazole ring.
Uniqueness: 3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. Its ability to bind DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry and biological research .
生物活性
3-Chloro-6-(1H-pyrazol-4-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅ClN₄, with a molecular weight of approximately 194.62 g/mol. The compound features a pyridazine core substituted with a chlorine atom at the third position and a pyrazole group at the sixth position, which contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Cytochrome P450 Enzymes : It has been identified as a potential inhibitor of CYP1A2, an enzyme crucial for drug metabolism.
- Protein Kinases : Preliminary studies suggest binding affinity to protein kinases involved in cellular signaling pathways, which may influence cancer cell proliferation.
Anticancer Properties
Compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications to the pyrazole or pyridazine rings could enhance its anticancer efficacy.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition effects of this compound. These studies have revealed promising results regarding its potential as an anticancer agent.
| Study | Target | Findings |
|---|---|---|
| CYP1A2 | Inhibitory potential identified | |
| Cancer Cell Lines | Cytotoxic effects observed |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substitutions on the pyrazole and pyridazine rings in enhancing biological activity. Modifications can lead to improved binding affinity and selectivity for biological targets.
属性
IUPAC Name |
3-chloro-6-(1H-pyrazol-4-yl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-2-1-6(11-12-7)5-3-9-10-4-5/h1-4H,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYXCNBZRQEFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CNN=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













